2-Iodotyrosine

Description

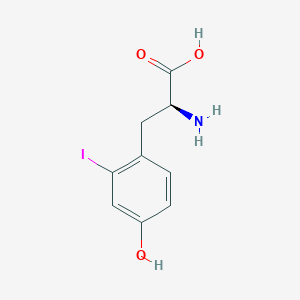

Structure

2D Structure

3D Structure

Properties

CAS No. |

70055-93-5 |

|---|---|

Molecular Formula |

C9H10INO3 |

Molecular Weight |

307.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

BMBZSHPNHVPCNG-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1O)I)CC(C(=O)O)N |

Isomeric SMILES |

C1=CC(=C(C=C1O)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1O)I)CC(C(=O)O)N |

Synonyms |

(123I)-2-iodo-L-tyrosine 123I-2-iodotyrosine 123I-2IT 125I-2-iodotyrosine 125I-2IT 2-iodotyrosine |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 2 Iodotyrosine

Enzymatic Iodination of Tyrosine Residues

The primary pathway for the synthesis of 2-iodotyrosine, also known as monoiodotyrosine (MIT), in the body is through the enzymatic iodination of tyrosine residues. This process is a cornerstone of thyroid hormone production.

At the heart of this compound synthesis is the enzyme thyroperoxidase (TPO). wikipedia.orgyoutube.com TPO is a heme-containing peroxidase enzyme located on the apical membrane of thyroid follicular cells. creative-enzymes.com Its fundamental role is to catalyze the oxidation of iodide ions (I⁻) to a more reactive form of iodine, a process often referred to as "organification". wikipedia.orgyoutube.com This oxidized iodine is then incorporated into tyrosine residues. youtube.com The reaction is dependent on the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. aem-sbem.comnih.gov TPO facilitates the addition of one iodine atom to the tyrosine molecule, creating monoiodotyrosine (MIT). youtube.comyoutube.com

The iodination of tyrosine does not occur on free amino acids but rather on tyrosine residues that are part of a large glycoprotein (B1211001) called thyroglobulin (Tg). nih.govoup.com Thyroglobulin is synthesized in the thyroid follicular cells and secreted into the follicular lumen, an extracellular space. nih.gov Each thyroglobulin molecule contains numerous tyrosine residues, but only a fraction of these are accessible for iodination. wikipedia.org TPO, situated at the apical cell surface, catalyzes the iodination of these specific tyrosine residues on the thyroglobulin molecule within the colloid. youtube.comyoutube.com This process leads to the formation of MIT residues covalently bound within the thyroglobulin protein backbone. nih.govjove.com

The subsequent coupling of iodotyrosine residues to form iodothyronines (T3 and T4) is a pH-dependent process that relies on the presence of anionic iodotyrosine residues. nih.govoup.com The formation of thyroxine (T4), which is synthesized from two di-iodotyrosine (DIT) residues, shows a pH dependence that aligns with the dissociation curve of the DIT phenoxy group, which has a pKa of 6.5. nih.gov In contrast, the synthesis of 3,3'-di-iodothyronine (T2) from two mono-iodotyrosine (MIT) residues exhibits a different pH profile. T2 synthesis is not observed below pH 6 but increases significantly above pH 7.4, fitting the dissociation curve of the MIT-phenoxy group with a pKa of 8.7. nih.gov This indicates that the ionization of the phenoxy group, forming an anionic residue, is crucial for the coupling reaction. nih.govoup.com This ionization facilitates the removal of an electron under oxidative conditions, supporting the involvement of phenoxy radicals in the synthesis of iodothyronines. nih.gov

| Parameter | T4 Synthesis (from DIT) | T2 Synthesis (from MIT) |

| Precursor | Di-iodotyrosine (DIT) | Mono-iodotyrosine (MIT) |

| Optimal pH Range | Around pH 6.5 (pKa of DIT phenoxy group) | Above pH 7.4 |

| pKa of Phenoxy Group | 6.5 | 8.7 |

Non-Enzymatic Iodination for Research Purposes

For research and laboratory purposes, non-enzymatic methods of tyrosine iodination are employed. These methods can be inhibited by an excess of iodide (I⁻) and/or hydrogen peroxide (H₂O₂). nih.gov In these systems, molecular iodine (I₂) can act as the iodinating agent. nih.gov The mechanism involves the competition between tyrosine and other molecules for the active iodinating species. nih.gov The rate of non-enzymatic iodination of tyrosine is influenced by pH, with the reaction proceeding more rapidly as the pH increases. researchgate.net This is in contrast to peroxidase-catalyzed iodination, which generally has an optimal pH at lower values. researchgate.net

Iodotyrosine Deiodinase (IYD; DEHAL1) Enzyme System

Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), is the key enzyme responsible for the deiodination of monoiodotyrosine (MIT) and diiodotyrosine (DIT), including this compound. wikipedia.orgoup.comresearchgate.net This NADPH-dependent enzyme facilitates the recovery of iodide from these byproducts of thyroglobulin proteolysis. nih.govnih.gov The salvaged iodide can then be reutilized in the synthesis of thyroid hormones. nih.gov IYD is a flavoprotein, relying on a flavin cofactor for its catalytic activity. rsc.org Its function is critical, as demonstrated by genetic defects in the DEHAL1 gene, which lead to iodide wasting, goiter, and hypothyroidism. oup.comnih.gov

Structural Characterization of IYD

Iodotyrosine deiodinase is an integral membrane protein. wikipedia.org The human enzyme is a homodimer, with each monomer consisting of 290 amino acids. chemrxiv.org Structurally, the enzyme is comprised of three main domains: an N-terminal transmembrane domain that anchors it to the membrane, an intermediate domain, and a C-terminal catalytic domain. rsc.orgnih.govchemrxiv.org

The gene encoding human IYD is DEHAL1 (also known as IYD), located on chromosome 6. researchgate.netgenecards.org This gene gives rise to multiple transcript variants through alternative splicing, including DEHAL1, DEHAL1B, and DEHAL1C. nih.govresearchgate.net These isoforms differ in their C-terminal domains due to differential splicing of exon 5. nih.govresearchgate.net Of these, DEHAL1 is the primary enzymatically active form. oup.comresearchgate.net Studies have shown that the DEHAL1B and DEHAL1C protein isoforms are less stable and are rapidly degraded within the cell, suggesting that the cytoplasmic tail plays a significant role in the protein's stability. nih.govresearchgate.net

The C-terminal catalytic domain of IYD is highly conserved and shows significant homology to the nitroreductase family of enzymes, specifically the NADH oxidase/flavin reductase superfamily. rsc.orgnih.gov This domain is responsible for the enzyme's catalytic activity. researchgate.net The presence of this conserved nitroreductase domain was a key finding in the identification and characterization of the DEHAL1 gene. nih.govresearchgate.net The enzyme possesses a characteristic α-β fold, which is a common feature of proteins in the NADH oxidase/flavin reductase superfamily. wikipedia.org

| Feature | Description | Source(s) |

| Enzyme Superfamily | NADH oxidase/flavin reductase | wikipedia.orgnih.gov |

| Conserved Domain | Nitroreductase domain | researchgate.netuniprot.org |

| Structural Fold | α-β fold | wikipedia.org |

Iodotyrosine deiodinase functions as a domain-swapped dimer. wikipedia.orgchemrxiv.org This means that structural elements, specifically N- and C-terminal extensions of each polypeptide chain, wrap around the other subunit. nih.gov The dimer interface is extensive and crucial for function, with helices from each monomer contributing to the central interface. nih.gov Critically, the two equivalent active sites of the enzyme are located within this dimer interface, with each active site being composed of residues from both subunits. wikipedia.orgnih.gov This structural arrangement necessitates subunit association for both the binding of the FMN cofactor and for catalysis to occur. wikipedia.org

Each homodimer of iodotyrosine deiodinase binds two molecules of Flavin Mononucleotide (FMN), which serves as a non-covalently bound cofactor. wikipedia.orgchemrxiv.org The FMN binding sites are located at the dimer interface. chemrxiv.org The binding of FMN is facilitated by interactions with specific amino acid residues from both subunits. luigigreco.info For instance, the phosphate (B84403) group of FMN forms salt-bridge interactions with Arginine (Arg) 100 and Arg101, creating a crown-like structure. chemrxiv.orgluigigreco.info Other highly conserved residues, corresponding to Arg100, Ser102, and Arg104 in human DEHAL1, are also critical for FMN binding. luigigreco.info The isoalloxazine ring of FMN is also involved in interactions that are crucial for catalysis. rcsb.org

| Binding Site Residues (Human DEHAL1) | Interacting Moiety | Type of Interaction | Source(s) |

| Arg100, Arg101 | Phosphate group of FMN | Salt-bridge | chemrxiv.orgluigigreco.info |

| Arg100, Ser102, Arg104 | FMN | General Binding | luigigreco.info |

| Thr | N5 position of FMN | Hydrogen bonding | researchgate.net |

Catalytic Mechanism of IYD

The catalytic mechanism of iodotyrosine deiodinase involves the NADPH-dependent reductive dehalogenation of iodotyrosines. wikipedia.orgnih.gov This process is highly unusual in aerobic organisms. acs.org The enzyme utilizes its FMN cofactor to facilitate the reaction. wikipedia.org While the precise details are still under investigation, evidence suggests that the mechanism proceeds through sequential one-electron transfers rather than a single two-electron transfer. wikipedia.orgresearchgate.net

The proposed catalytic cycle involves several steps:

The substrate, such as this compound, binds to the active site.

This binding induces a conformational change that sequesters the active site from the solvent. acs.org

This environment favors the formation of a neutral flavin semiquinone (a single-electron reduced form). researchgate.netacs.org

A series of one-electron transfers from the reduced flavin to the substrate then occurs, leading to the cleavage of the carbon-iodine bond and the release of iodide. wikipedia.orgresearchgate.net

The substrate itself plays a crucial role in templating the active site geometry and stabilizing the flavin semiquinone intermediate, which is essential for the dehalogenation reaction. rcsb.org

An in-depth examination of the metabolism and degradation of the chemical compound this compound reveals a complex and highly specific enzymatic process. The primary mechanism for its breakdown is deiodination, a reaction catalyzed by the enzyme iodotyrosine deiodinase (IYD). This process is crucial for iodide salvage within the thyroid gland, ensuring the efficient reuse of iodide, a key component in the synthesis of thyroid hormones. wikipedia.orgnih.govjst.go.jp

2 Metabolism and Degradation of this compound: Focus on Deiodination

The deiodination of this compound is a critical step in iodide homeostasis. wikipedia.org This process is carried out by iodotyrosine deiodinase (IYD), a flavoprotein that facilitates the removal of iodine from iodinated tyrosine residues. nih.govjst.go.jp

1 Reductive Dehalogenation Process

The enzymatic reaction catalyzed by IYD is a reductive dehalogenation. wikipedia.org This is noteworthy because, in aerobic organisms, dehalogenation typically occurs through oxidation and hydrolysis. wikipedia.org IYD, along with iodothyronine deiodinase, are the only two known enzymes in mammals that utilize reductive dehalogenation. wikipedia.org However, they are structurally and mechanistically distinct. IYD is part of the NADH oxidase/flavin reductase superfamily and does not require selenocysteine (B57510) for its catalytic activity. wikipedia.org

2 NADPH-Dependency and Electron Transfer Pathways (One-Electron vs. Two-Electron Chemistry)

The reductive deiodination of this compound by IYD is dependent on NADPH as a reductant. jst.go.jpgenecards.org The enzyme utilizes a flavin mononucleotide (FMN) cofactor to facilitate the electron transfer. wikipedia.orgnih.gov The precise mechanism of electron transfer has been a subject of investigation, with questions as to whether it proceeds via a single two-electron transfer or a series of one-electron transfers. wikipedia.org

Current evidence suggests that the process likely involves sequential one-electron transfer steps. researchgate.net In the absence of a substrate, only the oxidized (FMN) and two-electron reduced (FMNH2) forms of the flavin are observed. However, the binding of a substrate, or a substrate analog like 3-fluoro-L-tyrosine, stabilizes the one-electron-reduced semiquinone form of FMN (FMNsq). nih.govnih.gov This indicates that substrate binding actively controls the redox chemistry of the enzyme, favoring a stepwise single-electron transfer pathway. nih.gov

3 Role of Flavin Mononucleotide (FMN) in Catalysis and Redox Properties

Flavin mononucleotide (FMN) is an essential cofactor for IYD's catalytic activity. wikipedia.orgnih.gov The isoalloxazine ring of the FMN cofactor is central to the enzyme's catalytic power. rsc.org The protein environment surrounding the FMN influences specificity, but the ribityl group of the cofactor itself also participates in catalysis by potentially stabilizing transient intermediates. rsc.org

Substrate binding significantly influences the redox properties of the bound FMN. acs.org In the absence of a ligand, the flavin has a midpoint potential (Em) of -200 mV, which is very similar to that of free FMN. nih.govacs.org However, upon substrate binding, the active site becomes shielded from the solvent, which favors the formation of the neutral flavin semiquinone (flsq) and disfavors the two-electron-reduced hydroquinone (B1673460) (flhq). acs.org This is reflected in their respective midpoint potentials of -156 mV and -310 mV when the substrate is bound. acs.org The 2'-hydroxy group of the FMN ribityl chain plays a role in stabilizing the association of the substrate in its phenolate (B1203915) form. rsc.org

4 Substrate Binding and Active Site Geometry

The binding of a substrate to IYD induces a significant conformational change in the enzyme. wikipedia.org IYD is a homodimer, and each active site is formed by residues from both subunits. wikipedia.org In the absence of a substrate, the active site is disordered and solvent-accessible. nih.govacs.org

Upon substrate binding, the substrate itself acts as a template, organizing the active site geometry. nih.govnih.govacs.org This leads to the closure of an active site "lid," which sequesters the substrate and the FMN cofactor from the solvent. nih.govacs.org This complex is stabilized by aromatic stacking and extensive hydrogen bonding between the substrate and the flavin. nih.gov Specifically, the carbon-iodine bond of the substrate is positioned directly over the C4a-N5 region of the flavin, a position that promotes efficient electron transfer. nih.gov The zwitterionic nature of the substrate facilitates its coordination with protein side chains, further templating the assembly of the active site. acs.org

5 Influence of pH on Enzymatic Activity and Substrate Coordination

The enzymatic activity of IYD and the binding of its substrates are influenced by pH. Studies on the pH dependence of substrate binding suggest that the deprotonated phenolate form of the halotyrosine preferentially coordinates to the enzyme. acs.org This direct coordination between the substrate and FMN is crucial for productive catalysis, and the pH of the environment can affect the ionization state of the substrate's phenolic group, thereby influencing binding and turnover rates. nih.govacs.org

Metabolism and Degradation of 2 Iodotyrosine: Focus on Deiodination

3 Substrate Specificity and Affinity of IYD

Iodotyrosine deiodinase exhibits a high degree of substrate specificity. oup.comoup.com Its primary role is to salvage iodide from the byproducts of thyroid hormone synthesis. nih.gov

1 Deiodination of Monoiodotyrosine (MIT) and Diiodotyrosine (DIT)

IYD catalyzes the deiodination of both monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.govjst.go.jp However, the enzyme generally shows greater efficiency with MIT as a substrate compared to DIT. prospecbio.comuniprot.org This is supported by kinetic data, which indicate a lower Michaelis constant (Km) for MIT, signifying a higher affinity. For instance, one study reported a Km of 0.7 µM for MIT. oup.comoup.com Another reported Km values of 1.35 µM for MIT and 2.67 µM for DIT. uniprot.org The enzyme can also dehalogenate other halotyrosines, such as those containing bromine and chlorine, though its primary physiological substrates are the iodinated tyrosines. uniprot.orguniprot.org

Table 1: Kinetic Parameters of Human Iodotyrosine Deiodinase (IYD)

| Substrate | Km (µM) | kcat (s⁻¹) | pH | Temperature (°C) | Source |

|---|---|---|---|---|---|

| 3-iodo-L-tyrosine (MIT) | 1.35 | - | - | - | uniprot.org |

| 3,5-diiodo-L-tyrosine (DIT) | 2.67 | - | - | - | uniprot.org |

| 3-iodo-L-tyrosine | 7.3 | 0.102 | 7.4 | 25 | uniprot.org |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-Iodotyrosine | |

| Monoiodotyrosine | MIT |

| Diiodotyrosine | DIT |

| Flavin Mononucleotide | FMN |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) | NADPH |

| 3-fluoro-L-tyrosine |

Dehalogenation of Other Halotyrosines (e.g., Bromotyrosine, Chlorotyrosine)

Iodotyrosine deiodinase (IYD) exhibits a broader substrate specificity than its name might suggest, actively catalyzing the dehalogenation of other halotyrosines. researchgate.net In vitro studies have demonstrated that both human and mouse IYD can effectively promote the reductive dehalogenation of bromotyrosine (Br-Tyr) and chlorotyrosine (Cl-Tyr). researchgate.netresearchgate.net

Table 1: Kinetic Parameters for Halotyrosine Interaction with Human Iodotyrosine Deiodinase (hIYD)

| Substrate | Association Rate Constant (kon) (M-1s-1) | Dissociation Constant (Kd) (µM) | Second-Order Rate Constant (kcat/Km) (M-1s-1) |

|---|---|---|---|

| Iodotyrosine | 1.9 x 106 | 1.2 | 8.6 x 103 |

| Bromotyrosine | 1.3 x 106 | 1.5 | 7.3 x 103 |

| Chlorotyrosine | 1.8 x 106 | 2.5 | 4.3 x 102 |

| Fluorotyrosine | 0.3 x 106 | 12 | Inert |

Data compiled from references figshare.comacs.orgacs.org.

Fluorotyrosine as an Inert Substrate Analog

Fluorotyrosine (F-Tyr) serves as a valuable tool in studying the mechanism of IYD because it acts as an inert substrate analog. acs.orgnih.govnih.gov While it binds to the enzyme, it is not dehalogenated. acs.org The binding affinity of F-Tyr for IYD is significantly weaker, approximately an order of magnitude less than that of other halotyrosines. acs.org Its association rate constant (kon) is about 5-fold slower than that of chloro-, bromo-, and iodotyrosine. figshare.comacs.orgacs.org

Despite being catalytically inert, the binding of F-Tyr to IYD is crucial for mechanistic studies. Its association induces a conformational change, closing the active site lid, which is a necessary step for catalysis with active substrates. researchgate.netnih.gov The binding of F-Tyr helps to stabilize the single-electron-reduced flavin semiquinone (Flsq) form of the enzyme during redox titrations, an intermediate that is not readily observed in the absence of a ligand. researchgate.netnih.govnih.gov This has provided a structural and mechanistic basis for understanding how the enzyme controls its flavin reactivity, switching between one- and two-electron transfer processes depending on the substrate present. researchgate.netnih.gov

Cellular and Subcellular Localization of IYD

Iodotyrosine deiodinase is a transmembrane protein. wikipedia.orgresearchgate.net Its N-terminus functions as a membrane anchor, securing it within cellular membranes. wikipedia.orgacs.org In thyroid follicular cells, IYD is strategically located at the apical plasma membrane, in close proximity to the site of thyroglobulin proteolysis in the colloid. wikipedia.orgresearchgate.netatomic-lab.orgmaayanlab.cloud This localization is critical for its function, as it allows for the immediate capture and deiodination of monoiodotyrosine (MIT) and diiodotyrosine (DIT) as they are released from thyroglobulin. wikipedia.orgresearchgate.net This positioning ensures the efficient recycling of iodide before it can be lost from the cell. wikipedia.org Immunohistochemistry studies have confirmed the accumulation of IYD protein at the apical pole of thyrocytes. researchgate.net While highly expressed in the thyroid gland, IYD is also found in other tissues such as the liver, kidney, and salivary glands. maayanlab.cloudproteinatlas.orgnih.gov

Evolutionary Conservation and Homologs (e.g., Thermotoga neapolitana IYD)

The gene encoding IYD is highly conserved across various phyla, from bacteria to mammals, suggesting a fundamental biological role that predates the evolution of thyroid hormones in vertebrates. pnas.orgnih.govrsc.org The amino acid sequence of IYD is particularly well-conserved among mammals. wikipedia.org Homologs of IYD have been identified in invertebrates like Drosophila melanogaster and even in some bacteria. pnas.orgnih.gov This widespread presence implies a physiological role for the turnover of halotyrosines beyond just iodide salvage for thyroid function. nih.govrsc.org

A notable homolog has been studied in the thermophilic bacterium Thermotoga neapolitana (TnIYD). rsc.orgresearchgate.net This enzyme was selected for study as it represents a minimal structural unit for IYD function. researchgate.net Despite lacking some motifs found in its mesophilic counterparts, TnIYD is highly thermostable and binds halotyrosines with very high affinity. rsc.orgacs.org Crystallographic analysis of TnIYD revealed a conserved interaction between the substrate's phenolic oxygen and the 2'-hydroxy group of the flavin mononucleotide (FMN) cofactor, similar to human IYD. rsc.org This interaction is crucial for stabilizing the substrate in its phenolate (B1203915) form, which is optimal for catalysis. rsc.orgrsc.org Studies on TnIYD have been instrumental in understanding structure-function relationships, including the mechanisms of substrate inhibition that affect many IYDs. acs.orgacs.org The structure of IYD is homologous to the NADH oxidase/flavin reductase superfamily, but it defines a new subfamily that also includes BluB, an enzyme involved in vitamin B12 synthesis. proteopedia.org

Interplay with Iodide Homeostasis and Recycling Mechanisms

The deiodination of this compound by IYD is a cornerstone of iodide homeostasis within the thyroid gland. wikipedia.org This process is essential for maintaining a sufficient supply of iodide for the continuous synthesis of thyroid hormones. jst.go.jp

Iodide Salvage Pathway Efficiency

The iodide salvage pathway, mediated by IYD, is remarkably efficient and crucial for iodide conservation. nih.gov During the proteolysis of thyroglobulin within thyroid follicular cells, significantly more MIT and DIT are produced than the thyroid hormones T3 and T4—approximately 6 to 7 times more. wikipedia.orgnih.govjst.go.jp These iodotyrosines represent a major reservoir of iodide. nih.gov IYD recaptures this iodide by catalyzing its removal from the tyrosine backbone. nih.govnih.gov This salvaged iodide is then available to be re-utilized in the synthesis of new thyroid hormones. jst.go.jpuniprot.orguniprot.org Without this efficient recycling, the iodide contained in MIT and DIT would be lost from the thyroid, potentially leading to iodide deficiency and impaired thyroid hormone production. wikipedia.orgnih.gov It is estimated that this intrathyroidal recycling accounts for the recapture of about 80% of the iodide that never leaves the gland. amazonaws.com

Contribution to Sustaining Thyroglobulin Iodination

By ensuring a continuous and readily available pool of intrathyroidal iodide, the IYD-mediated salvage pathway directly sustains the process of thyroglobulin iodination. nih.govnih.gov Thyroglobulin serves as the protein scaffold where thyroid hormones are synthesized. nih.govnih.gov This synthesis requires the iodination of specific tyrosine residues within the thyroglobulin molecule, a step catalyzed by thyroperoxidase at the apical membrane of the follicular cell. nih.govmdpi.com The iodide released by IYD from MIT and DIT provides a sustained source for this critical iodination process. researchgate.net This recycling is so vital that daily dietary intake of iodide alone would be insufficient to maintain adequate thyroid hormone production. nih.gov Therefore, the deiodination of this compound and diiodotyrosine is not merely a degradation pathway but a fundamental component of the thyroid's highly efficient iodide economy, ensuring the gland can consistently produce the necessary hormones to regulate metabolism throughout the body. wikipedia.orgnih.gov

Extrathyroidal IYD Activity in Tissues (e.g., liver, kidney)

While the thyroid gland is the primary site of iodotyrosine deiodinase (IYD) activity for recycling iodide from the byproducts of thyroid hormone synthesis, the enzyme's presence and activity are not confined to this gland. wikipedia.orgmaayanlab.cloud Enzymatic activity for IYD has also been identified in extrathyroidal tissues, most notably the liver and kidneys. wikipedia.orgjci.org The expression of IYD mRNA has been confirmed in the liver and kidney of adult humans. oup.comunipi.it Further analysis of human expressed sequence tag databases also indicates IYD mRNA expression in the digestive tract, including the small intestine, colon, and rectum. oup.com

The physiological significance of IYD in these extrathyroidal locations is not yet fully understood. wikipedia.org However, it is suggested that its presence in a broad range of organs promotes efficient, systemic iodide recycling. oup.com This function may be particularly crucial for protecting the body against the effects of a diet low in iodine. oup.com Research has also detected enzymatic activity that removes iodine from L-tyrosine in various mammalian tissues beyond the thyroid, including the liver and kidney. jci.org This widespread distribution underscores the broader role of IYD in maintaining iodide homeostasis throughout the body.

The table below summarizes the documented presence of IYD in various tissues.

| Tissue | Type of Evidence | Reference |

| Liver | Enzymatic Activity, mRNA Expression | wikipedia.orgjci.orgoup.com |

| Kidney | Enzymatic Activity, mRNA Expression | wikipedia.orgjci.orgoup.com |

| Intestine | mRNA Expression | oup.com |

| Thyroid Gland | High Enzymatic Activity, mRNA Expression | wikipedia.orgjci.org |

Biochemical Consequences of IYD Dysfunction

Dysfunction of iodotyrosine deiodinase (IYD), an enzyme critical for iodide salvage, leads to significant biochemical disturbances. wikipedia.orgmaayanlab.cloud IYD catalyzes the NADPH-dependent deiodination of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone production. maayanlab.cloudgenecards.org This process is essential for recycling iodide for the synthesis of new thyroid hormones, thyroxine (T4) and triiodothyronine (T3). ontosight.ai When IYD function is impaired, this vital recycling process is hindered. wikipedia.org The failure to reclaim iodide from MIT and DIT results in their excretion in the urine, leading to a substantial loss of bodily iodine. jci.orgontosight.ai This iodine wasting can induce a state of iodine deficiency, which, if severe enough, can lead to goiter and hypothyroidism. jci.orgontosight.ai

Impact on Iodinated Tyrosine Accumulation in Biological Fluids and Tissues

A primary and measurable consequence of IYD dysfunction is the accumulation of its substrates, monoiodotyrosine (MIT) and diiodotyrosine (DIT), in the body. ontosight.ai In individuals with a functioning IYD enzyme, deiodination is highly efficient, and negligible amounts of iodotyrosines are secreted by the thyroid or appear in circulation. jci.org However, when the enzyme is deficient, MIT and DIT escape into the bloodstream and are subsequently excreted in the urine. jci.orgontosight.ai

This leads to markedly elevated levels of MIT and DIT in biological fluids such as serum and urine. oup.comontosight.ai The measurement of these accumulated iodotyrosines serves as a key diagnostic marker for IYD deficiency. wikipedia.orgnih.gov For instance, studies have used HPLC-tandem mass spectrometry to develop sensitive assays that can detect and quantify elevated urinary levels of 3-monoiodo-L-tyrosine and 3,5-diiodo-L-tyrosine in affected individuals. researchgate.netnih.gov Research has consistently shown that individuals with confirmed IYD mutations have significantly increased concentrations of MIT and DIT in their serum and urine compared to unaffected individuals. nih.gov This biochemical phenotype is a direct result of the enzyme's inability to break down these iodinated amino acids within the thyroid and other tissues. nih.govnih.gov

The table below details the effects of IYD dysfunction on iodotyrosine levels.

| Biological Fluid/Tissue | Effect of IYD Dysfunction | Diagnostic Significance | Reference |

| Serum/Blood | Markedly elevated levels of MIT and DIT | Key biomarker for IYD deficiency | oup.comontosight.ainih.gov |

| Urine | Markedly elevated levels of MIT and DIT | Key biomarker; reflects iodine wasting | jci.orgontosight.ainih.govnih.gov |

| Thyroid Gland | Accumulation of MIT and DIT | Leads to inefficient hormone synthesis | wikipedia.orgjci.org |

Genetic Basis of IYD Deficiency and its Effects on Enzyme Function

Iodotyrosine deiodinase deficiency is a rare genetic disorder inherited in an autosomal recessive manner. ontosight.ai This means an individual must inherit two copies of a mutated gene, one from each parent, to be affected by the condition. ontosight.ai The disorder is caused by mutations in the IYD gene, also known as DEHAL1 and C6orf71. maayanlab.cloudgenecards.orgjst.go.jp This gene, located on chromosome 6, encodes the IYD enzyme. genecards.org

Genetic analyses of individuals with congenital hypothyroidism and elevated iodotyrosines have identified several mutations within the IYD gene that compromise or completely abolish enzyme function. maayanlab.cloudgenecards.orgnih.govbioscientifica.com These inactivating mutations are the molecular basis for the iodine-wasting form of congenital hypothyroidism. maayanlab.cloudnih.gov

Functional characterization of these mutant proteins has confirmed their detrimental effect on enzymatic activity. For example, one study identified a homozygous missense mutation in exon 4 (c.658G>A), resulting in an amino acid substitution (p.Ala220Thr). nih.gov When this mutant protein was expressed and tested, it was found to have completely lost its dehalogenase activity. nih.gov Another novel mutation, R279C, was also identified and predicted by multiple analyses to be damaging to the enzyme's function. nih.gov Such mutations prevent the enzyme from effectively removing iodine from MIT and DIT, leading to the biochemical and clinical features of the disorder. maayanlab.cloudnih.gov

The table below lists notable mutations in the IYD gene and their impact.

| Gene | Mutation | Effect on Enzyme Function | Reference |

| IYD (DEHAL1) | c.658G>A (p.Ala220Thr) | Complete abolishment of enzymatic activity | nih.gov |

| IYD (DEHAL1) | c.835C>T (R279C) | Predicted to be detrimental to function; associated with high MIT/DIT levels | nih.gov |

| IYD (DEHAL1) | Various missense and deletion mutations | Cause hypothyroidism and goiter | maayanlab.cloudjst.go.jpbioscientifica.com |

Analytical Methodologies for 2 Iodotyrosine and Its Metabolites in Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating 2-iodotyrosine and its metabolites from intricate biological samples. The primary methods utilized are High-Performance Liquid Chromatography and Ion Exchange Chromatography, each leveraging different chemical properties of the analytes for effective separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of iodoamino acids like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. This allows for the separation of compounds based on their hydrophobicity.

A typical RP-HPLC method for the analysis of iodotyrosines and iodothyronines involves the use of a C8 or C18 column. nih.govakjournals.com A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a linear gradient from a weaker solvent (like water with 0.1% trifluoroacetic acid) to a stronger solvent (like acetonitrile with 0.1% water and 0.1% TFA) can effectively separate a mixture of iodoamino acids. nih.gov Detection is commonly performed using a photodiode-array (PDA) UV-Vis detector, which continuously monitors the absorbance at different wavelengths. nih.gov The iodoamino acids can be quantified by creating linear calibration curves at a specific wavelength, such as 280 nm. nih.gov This HPLC method has been successfully used to identify and quantify iodoamino acids in the range of 2-500 ng from various sources, with recoveries reported to be between 84% and 91%. nih.gov

For the analysis of these compounds in biological samples like serum and urine, a solid-phase extraction (SPE) step is often necessary to remove matrix interferences before HPLC analysis. nih.gov Using C18 cartridges for SPE, high recovery rates ranging from 87.1% to 107.6% for serum and 92.1% to 98.7% for urine have been achieved. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Nucleosil C8 or Inertsil C18 | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA), pH 2.0 | nih.gov |

| Mobile Phase B | 90% Acetonitrile, 10% Water, 0.1% TFA | nih.gov |

| Gradient | Linear gradient from 20% to 80% of Phase B over 40 minutes | nih.gov |

| Detection | Photodiode-Array (PDA) UV-Vis at 280 nm | nih.gov |

| Quantification Range | 2-500 ng | nih.gov |

Ion Exchange Chromatography (IEC) is a technique that separates molecules based on their net charge. bio-rad.com This method is particularly useful for the purification of charged biomolecules, including amino acids like this compound. fredhutch.orggsconlinepress.com The stationary phase in IEC consists of a solid support with covalently bound charged functional groups, creating either a cation or an anion exchanger. bio-rad.com

In the context of separating iodoamino acids, cation-exchange chromatography has been utilized. docksci.com For instance, a column of cation-exchange resin can be used with a gradient of increasing pH to elute the compounds. docksci.com The separation is based on the ionic interactions between the charged iodoamino acids and the charged stationary phase. gsconlinepress.com The strength of this interaction is influenced by the pH of the mobile phase, which affects the charge of the analytes. bio-rad.com By carefully controlling the pH and ionic strength of the mobile phase, a selective elution of the different iodoamino acids can be achieved. gsconlinepress.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Cation-exchange resin (e.g., AG 5OW-X4) | docksci.com |

| Mobile Phase | Ammonium acetate buffer with a pH gradient | docksci.com |

| Principle of Separation | Electrostatic interactions based on the net charge of the iodoamino acids | bio-rad.comgsconlinepress.com |

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of this compound and its metabolites. It works by measuring the mass-to-charge ratio (m/z) of ionized molecules.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including peptides and proteins. wikipedia.orglibretexts.org ESI-MS generates ions from a liquid sample by applying a high voltage to create an aerosol. wikipedia.org This method is advantageous as it minimizes the fragmentation of large, thermally fragile molecules. wikipedia.orglibretexts.org ESI can produce multiply charged ions, which extends the mass range of the analyzer, making it possible to study large macromolecules. wikipedia.org In the context of this compound, ESI-MS can be used to determine its molecular weight with high accuracy. nih.gov The technique is highly sensitive, with detection limits often in the picomolar range, and the ion signal is proportional to the analyte concentration, allowing for quantitative analysis. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust and highly selective method for the quantification of this compound and its metabolites in complex biological matrices. nih.gov This technique combines the separation power of LC with the specificity of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov

This process, known as selected reaction monitoring (SRM), significantly enhances the selectivity and sensitivity of the analysis. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogs, is a common practice in LC-MS/MS to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.govnih.gov LC-MS/MS methods have been developed and validated for the quantification of iodinated compounds in serum, demonstrating excellent precision and accuracy. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | Combines separation by LC with detection by tandem mass spectrometry for high selectivity and sensitivity. | nih.gov |

| Ionization | Typically Electrospray Ionization (ESI). | nih.gov |

| Quantification | Utilizes Selected Reaction Monitoring (SRM) and stable isotope-labeled internal standards for accuracy. | nih.govnih.gov |

| Application | Quantification of low-level endogenous molecules from biological matrices like serum. | nih.gov |

Radical Directed Dissociation (RDD) is a specialized mass spectrometry technique used to pinpoint the exact location of iodination on tyrosine residues within proteins. nih.govresearchgate.net The method involves the selective photodissociation of the carbon-iodine bond in iodinated tyrosine residues using UV light. nih.govfigshare.com This process generates a radical specifically at the site of iodination. researchgate.net

Subsequent collisional activation of this radical-containing protein leads to fragmentation, with the dissociation occurring predominantly at or near the modified tyrosine residue. nih.govfigshare.com This site-specific fragmentation provides direct evidence for the location of the iodine atom. RDD offers a significant advantage in simplicity and sensitivity compared to more labor-intensive bottom-up and top-down proteomics approaches. nih.gov The technique has been successfully applied to identify primary and secondary sites of iodination in various proteins, and it can also be used to probe changes in protein structure that affect the accessibility of tyrosine residues to iodination. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | Site-specific fragmentation of proteins initiated by UV photodissociation of the carbon-iodine bond in iodotyrosine. | nih.govresearchgate.net |

| Mechanism | Generates a radical at the iodinated tyrosine, leading to localized backbone cleavage upon collisional activation. | nih.govfigshare.com |

| Application | Identifies specific tyrosine residues that are iodinated within a protein. | nih.gov |

| Advantage | Offers greater simplicity and sensitivity for identifying iodination sites compared to traditional proteomics methods. | nih.gov |

Secondary Ion Mass Spectrometry (SIMS) with Iodine-Containing Probes

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing elemental, isotopic, and molecular information from the upper few nanometers of a sample's surface. wikipedia.orgeag.com The technique involves bombarding the sample with a focused primary ion beam (e.g., Cs⁺ or O₂⁺), which causes atoms and molecules to be sputtered from the surface. eag.comnih.gov A fraction of these sputtered particles are ionized (secondary ions) and are subsequently analyzed by a mass spectrometer to determine their mass-to-charge ratio. wikipedia.orgfu-berlin.de This process allows for the creation of high-resolution chemical maps of a surface. nih.gov

In biological research, particularly for studying compounds like this compound, SIMS offers the significant advantage of label-free detection of specific elements. The presence of iodine in this compound serves as a natural probe, allowing researchers to track its distribution within cells and tissues. NanoSIMS, a high-resolution version of the technique, can achieve a lateral resolution down to 50 nm, enabling the visualization of iodine distribution at the subcellular level. researchgate.netrsc.org

Research applications have demonstrated the potential of SIMS in this area. For instance, SIMS has been used to image the subcellular localization of an iodo-benzamide, a melanoma marker with a high affinity for melanin. nih.gov In that study, the distribution of iodine ions (I⁻) was recorded, confirming the specific accumulation of the drug in melanosomes. nih.gov Similarly, NanoSIMS has been employed to detect both stable (¹²⁷I) and radioactive (¹²⁹I) iodine isotopes in the brown alga Laminaria digitata, showcasing its ability to provide isotopic distribution maps in biological samples. researchgate.net These examples highlight the capability of SIMS to precisely localize iodine-containing molecules like this compound, providing critical insights into their metabolic fate and sites of action.

Key Features of SIMS in Biological Imaging

| Feature | Description |

|---|---|

| High Sensitivity | Capable of detecting elements at concentrations ranging from parts-per-million to parts-per-billion. wikipedia.org |

| High Spatial Resolution | NanoSIMS can resolve features down to the sub-organelle level (approx. 50 nm). researchgate.netrsc.org |

| Isotopic Analysis | Can differentiate between isotopes of the same element, useful for tracer studies. eag.comresearchgate.net |

| Label-Free Detection | The intrinsic iodine atom in this compound acts as a natural label, avoiding the need for fluorescent or radioactive tags. |

Spectroscopic Methods for Mechanistic Studies (e.g., UV/Vis for Flavin Redox States)

The enzymatic deiodination of this compound is catalyzed by iodotyrosine deiodinase (IYD), a flavoprotein that utilizes flavin mononucleotide (FMN) as a cofactor. nih.gov Understanding the catalytic mechanism of IYD necessitates methods that can probe the changes in the electronic state of this flavin cofactor during the reaction. UV-visible (UV/Vis) absorption spectroscopy is a primary tool for this purpose, as the different oxidation states of flavin have distinct absorption spectra. researchgate.net

The flavin cofactor can exist in three main redox states: oxidized (flₒₓ), one-electron reduced semiquinone (flₛq), and two-electron reduced hydroquinone (B1673460) (flₕq). Each state has a characteristic UV/Vis spectrum:

Oxidized Flavin (flₒₓ): Typically shows two main absorption peaks around 375 nm and 450 nm. researchgate.net

Semiquinone Flavin (flₛq): The neutral form (flH•) has an absorption maximum around 590 nm, while the anionic form (fl•⁻) absorbs around 370 nm. nih.govnih.gov

Reduced Flavin (flₕq): Lacks the characteristic absorbance in the 450 nm region of the oxidized form. nih.gov

By monitoring the changes in absorbance at these key wavelengths, researchers can follow the catalytic cycle in real-time. For example, rapid-kinetics studies have used UV/Vis spectroscopy to observe the oxidation of the reduced enzyme (IYD-flₕq) upon reaction with halotyrosine substrates. nih.govacs.org These studies have shown that for substrates like this compound, only the oxidized and reduced flavin states are apparent during the reaction, with no significant accumulation of the semiquinone intermediate. nih.govacs.org In contrast, studies with the inert substrate analog fluorotyrosine (F-Tyr) have shown that its binding can stabilize the semiquinone state, providing insight into the enzyme's redox control mechanisms. nih.gov These spectroscopic analyses are fundamental to elucidating the electron transfer processes that underpin the reductive dehalogenation catalyzed by IYD.

Enzyme Activity Assays for IYD

Measuring the activity of iodotyrosine deiodinase (IYD) is essential for characterizing its function and for identifying potential inhibitors. Various assays have been developed for this purpose, ranging from radiometric methods to high-throughput colorimetric approaches.

A common method involves quantifying the release of radioactive iodide from a radiolabeled substrate, such as ¹²⁵I-labeled monoiodotyrosine (MIT). researchgate.net Other approaches measure the consumption of the cofactor NADPH, which can be monitored spectrophotometrically. bioscientifica.com More recently, high-throughput screening (HTS) assays have been developed to test large libraries of chemicals for their potential to inhibit IYD activity. nih.govnih.gov These assays are often performed in 96- or 384-well plates and utilize colorimetric or other easily detectable readouts. nih.govendocrine-abstracts.org

In Vitro Screening Protocols for Chemical Inhibition

To identify environmental chemicals that may disrupt thyroid function by inhibiting IYD, robust in vitro screening protocols have been established. nih.govnih.gov A common strategy employs a tiered screening approach. nih.gov In the initial tier, a large chemical library is tested at a single, high concentration (e.g., 200 μM) to identify any compound that causes significant inhibition (e.g., ≥20%). nih.govnih.gov

Chemicals identified as "hits" in the primary screen are then subjected to a second tier of testing, which involves generating concentration-response curves. nih.gov In this phase, the chemicals are tested across a range of concentrations (e.g., 0.032 to 200 μM) to determine their potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov This tiered approach efficiently identifies and prioritizes potent inhibitors from thousands of chemicals for further investigation. nih.gov For example, a screen of over 1,800 unique substances from the U.S. EPA ToxCast library identified 194 potential IYD inhibitors, with 154 of those being further characterized in concentration-response studies. nih.gov

Example of a Tiered Screening Protocol for IYD Inhibitors

| Step | Procedure | Purpose |

|---|---|---|

| Tier 1: Single-Concentration Screen | Test >1,800 chemicals at a target concentration of 200 μM. nih.gov | To identify initial "hits" that inhibit IYD activity by ≥20%. nih.gov |

| Tier 2: Concentration-Response Testing | Test the 154 most active chemicals across seven concentrations (0.032–200 μM). nih.gov | To determine potency (IC₅₀ values) and rank the inhibitors. nih.gov |

| Controls | Include a known model inhibitor (e.g., 3-Nitro-L-Tyrosine) and solvent controls (e.g., DMSO) on each plate. data.gov | To ensure assay performance and data quality. |

Kinetic Parameter Determination (e.g., Michaelis Constants)

These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov Rapid kinetics studies have been particularly insightful, allowing for the measurement of pre-steady-state reaction rates. For human IYD, the rate constants for the association of different halotyrosine substrates (chloro-, bromo-, and iodotyrosine) were found to be very similar, ranging from 1.3 × 10⁶ to 1.9 × 10⁶ M⁻¹s⁻¹. nih.gov However, the subsequent rate of flavin oxidation, which is linked to halide elimination, was found to be the rate-limiting step and varied with the halogen. acs.org

Studies comparing IYD from different species, such as humans and the thermophilic bacterium Thermotoga neapolitana, reveal that while the general specificity for halotyrosines is conserved, the specific kinetic values can differ, often influenced by factors like temperature. nih.gov

Kinetic Parameters for Halotyrosine Dehalogenation by Iodotyrosine Deiodinase (IYD)

| Enzyme Source | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human (HsIYD) | Iodo-Tyrosine | ~1.5 | ~0.01 | 8.6 x 10³ | acs.org |

| Human (HsIYD) | Bromo-Tyrosine | ~2.7 | ~0.02 | 7.3 x 10³ | acs.org |

| Human (HsIYD) | Chloro-Tyrosine | ~1.9 | ~0.0008 | 4.2 x 10² | acs.org |

| T. neapolitana (TnIYD) at 25°C | Iodo-Tyrosine | 0.9 ± 0.1 | 0.22 ± 0.01 | 2.4 x 10⁵ | nih.gov |

2 Iodotyrosine As a Research Tool and Biochemical Probe

Site-Specific Protein Labeling and Modification

The ability to introduce specific modifications into proteins at desired locations is crucial for understanding their function and for the development of novel therapeutics. 2-Iodotyrosine has proven to be a valuable non-canonical amino acid for such site-specific protein labeling.

Genetic Code Expansion for Non-Canonical Amino Acid Incorporation

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), such as this compound, into proteins at specific sites. addgene.orgmdpi.comresearchgate.net This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. addgene.org The process requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). mdpi.comnih.gov This orthogonal pair functions independently of the host cell's own translational machinery, ensuring that the ncAA is specifically incorporated at the designated codon. nih.govwikipedia.org

The engineered aaRS is designed to exclusively recognize and attach the ncAA, in this case, this compound, to the orthogonal tRNA. pnas.org This specialized tRNA possesses an anticodon that is complementary to the repurposed codon in the messenger RNA (mRNA) of the target protein. addgene.org When the ribosome encounters this codon during protein synthesis, the this compound-charged tRNA is recruited, leading to the site-specific insertion of the ncAA into the growing polypeptide chain. addgene.org This technology has been successfully applied in various systems, including in vitro translation systems, as well as in bacteria and eukaryotic cells. pnas.org The ability to introduce this compound with high fidelity opens up numerous possibilities for creating proteins with novel properties and functions.

Application in Biophysical and Mechanistic Studies

The site-specific incorporation of this compound provides a powerful tool for a wide range of biophysical and mechanistic studies. pnas.org The introduction of this ncAA can serve as a probe to investigate protein structure, dynamics, and interactions. For instance, the iodine atom can be used as a spectroscopic marker or for cross-linking experiments to map protein-protein interactions.

One notable application is in the study of enzyme mechanisms. pnas.org By replacing a key tyrosine residue with this compound, researchers can probe the role of that specific residue in catalysis. For example, the site-specific insertion of 2-aminotyrosine, a related ncAA, into ribonucleotide reductase was used to investigate the enzyme's radical transfer mechanism. pnas.org Similarly, the incorporation of this compound offers potential as a mechanistic probe in various enzymatic systems. pnas.org

Role in Structural Biology (e.g., X-ray Crystallography Phasing)

A significant challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. numberanalytics.comyetnet.ch This information is essential for reconstructing the three-dimensional electron density map of a molecule. numberanalytics.com One method to solve the phase problem is Single Isomorphous Replacement (SIR), which involves introducing a heavy atom into the crystal of the molecule under study. numberanalytics.com

This compound is particularly well-suited for this purpose due to the presence of the heavy iodine atom. pnas.org When this compound is incorporated into a protein, the iodine atom acts as a strong anomalous scatterer of X-rays. By collecting diffraction data from both the native protein crystal and the this compound-containing crystal, the differences in the diffraction patterns can be used to determine the phases of the reflections. numberanalytics.com This technique, known as SIRAS (Single Isomorphous Replacement with Anomalous Scattering), provides crucial phase information, enabling the determination of the protein's three-dimensional structure. yetnet.ch The crystal structure of iodotyrosine deiodinase, an enzyme involved in iodide salvage, has been solved using this approach, with co-crystals containing mono- and diiodotyrosine providing detailed insights into substrate binding and the catalytic mechanism. nih.gov

Investigations into Redox Chemistry and Antioxidative Action

Redox reactions, involving the transfer of electrons, are fundamental to many biological processes. stanford.edu this compound and related compounds have been instrumental in studies of redox chemistry, particularly in the context of enzymes that catalyze dehalogenation reactions.

Quantum Chemistry Approaches for Molecular Processes

Quantum chemistry provides theoretical methods to investigate the electronic structure and reactivity of molecules, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. numberanalytics.com Such approaches have been applied to understand the molecular processes involved in the deiodination of iodotyrosines by enzymes like iodotyrosine deiodinase (IYD). nih.gov

These computational studies can help to elucidate the intricate electron transfer steps that occur during the reductive dehalogenation of this compound. researchgate.net By modeling the active site of the enzyme and the substrate, researchers can explore different potential reaction pathways and identify the most energetically favorable mechanism. This theoretical work complements experimental data from techniques like X-ray crystallography and kinetic studies to build a comprehensive picture of how these enzymes function at a molecular level.

Role in Modulation of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are generated during normal metabolism. nih.gov While they play important roles in cell signaling, excessive levels of ROS can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and DNA. nih.govnih.gov

Application in Studying Enzyme Mechanisms (beyond IYD)

This compound serves as a valuable biochemical probe for investigating the mechanisms of various enzymes, extending beyond its role as a substrate for iodotyrosine deiodinase (IYD). Its unique properties allow for site-specific incorporation into proteins, enabling detailed mechanistic studies.

One powerful technique involves the use of a specially engineered aminoacyl-tRNA synthetase/tRNA pair, such as iodotyrosyl-tRNA synthetase (IYRS), to site-specifically insert this compound into a protein's structure in place of a standard tyrosine residue. pnas.org This method has been successfully applied to proteins like the Ras protein and ribonucleotide reductase. pnas.org In the case of ribonucleotide reductase, substituting specific tyrosines with this compound helps to probe the role of tyrosine residues in the enzyme's radical transfer mechanism. pnas.org The introduction of the heavy iodine atom provides a useful probe for X-ray crystallography, aiding in structure determination. pnas.org

A novel application of this compound has been demonstrated in the field of synthetic molecular biology, where it was used to create a novel enzyme active site. pnas.org Researchers successfully replaced the catalytic magnesium (Mg²⁺) cofactor in mouse endonuclease G (mEndoG) with a meta-halogenated tyrosine. pnas.org In this engineered enzyme, the iodine atom of the unnatural amino acid participates in a hydrogen bond-enhanced halogen bond. pnas.org This interaction renders the DNA backbone susceptible to hydrolysis, functionally mimicking the role of the original metal cofactor. pnas.org This research highlights the potential of this compound to act as a catalytic residue, expanding the repertoire of biological catalysts beyond traditional metal ions. pnas.org

Table 1: Examples of this compound as a Mechanistic Probe in Enzymes

| Enzyme Studied | Method of Application | Research Focus | Key Finding |

|---|---|---|---|

| Ribonucleotide Reductase | Site-specific insertion via an engineered iodotyrosyl-tRNA synthetase (IYRS). pnas.org | To investigate the function of specific tyrosine residues in the enzyme's mechanism. pnas.org | Demonstrated the potential of this compound as a biophysical and mechanistic probe for studying radical transfer mechanisms. pnas.org |

| Mouse Endonuclease G (mEndoG) | Mutagenesis to replace a metal-coordinating glutamate (B1630785) with meta-iodotyrosine. pnas.org | To create a novel catalytic center and explore non-metal-based catalysis. pnas.org | The iodine atom of iodotyrosine can form a halogen bond that catalyzes DNA hydrolysis, functionally replacing a Mg²⁺ cofactor. pnas.org |

| Ras Protein | Site-specific incorporation using an amber suppressor tRNA and IYRS in a wheat germ in vitro system. pnas.org | To demonstrate high-level incorporation of an unnatural amino acid for structural and functional studies. pnas.org | Achieved very high levels of this compound incorporation, showcasing its utility as a probe in protein studies. pnas.org |

Biomarker Research in Animal Models (e.g., Dehal1-knockout mice studies)

This compound has emerged as a significant biomarker in animal models, particularly in studies involving Dehal1-knockout (Dehal1KO) mice. The Dehal1 gene encodes the enzyme iodotyrosine deiodinase (IYD), which is crucial for iodine homeostasis. nih.govgenecards.org IYD recycles iodide by removing it from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis. nih.gov This salvaged iodide is then available for reuse in the synthesis of new thyroid hormones. nih.gov

In Dehal1KO mice, the absence of functional IYD leads to a defective iodine recycling pathway. nih.govucl.ac.uk Consequently, these mice exhibit a continuous and significant loss of iodotyrosines in their urine and have persistently elevated levels of MIT and DIT in their plasma. nih.govucl.ac.uknih.gov This leads to a negative iodine balance compared to wild-type (Wt) mice, even under normal iodine intake. nih.govnih.gov

Crucially, the elevation of plasma and urinary iodotyrosines is observed throughout the entire life cycle of Dehal1KO mice, including during the neonatal period when the pups are still euthyroid (have normal thyroid hormone levels). nih.govucl.ac.uknih.gov This finding is highly significant because it establishes iodotyrosines as predictive biomarkers. Their measurement can signal an impending iodine shortage and the future development of hypothyroidism long before clinical symptoms appear. nih.govucl.ac.uk When subjected to iodine-restricted diets, Dehal1KO mice rapidly develop severe hypothyroidism, whereas wild-type mice remain euthyroid, underscoring the KO mice's poor iodine reserves. nih.govnih.gov

Recent research has further identified the primary urinary metabolites of MIT and DIT as 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), respectively. researchgate.net Studies in Dehal1 knockout mice confirmed that the urinary concentrations of these metabolites are also significantly higher than in wild-type mice. researchgate.net These metabolites, particularly IHPA which is found in larger quantities, are proposed as promising new candidates for the non-invasive diagnosis of conditions related to impaired iodine recycling. researchgate.net

Table 2: Iodotyrosine Levels in Dehal1-Knockout (KO) vs. Wild-Type (Wt) Mice

| Analyte | Sample Type | Condition | Wt Mice (Mean ± SEM) | Dehal1KO Mice (Mean ± SEM) |

|---|---|---|---|---|

| Monoiodotyrosine (MIT) | Plasma | Normal Iodine Diet | Not Detected | 25.8 ± 3.4 ng/mL |

| Diiodotyrosine (DIT) | Plasma | Normal Iodine Diet | Not Detected | 48.7 ± 5.1 ng/mL |

| Monoiodotyrosine (MIT) | Urine | Normal Iodine Diet | 1.8 ± 0.3 ng/mL | 118.8 ± 15.2 ng/mL |

| Diiodotyrosine (DIT) | Urine | Normal Iodine Diet | 2.5 ± 0.4 ng/mL | 245.5 ± 30.1 ng/mL |

Data derived from studies on adult mice and illustrates the significant difference in iodotyrosine excretion and circulation due to the lack of Dehal1 enzyme function. nih.gov

Future Directions and Emerging Research Avenues for 2 Iodotyrosine

Advanced Mechanistic Elucidation of IYD and Related Enzymes

Future research is poised to delve deeper into the intricate catalytic mechanism of iodotyrosine deiodinase (IYD), a unique flavoprotein that facilitates reductive dehalogenation in aerobic organisms. researchgate.net While it is known to be an NADPH-dependent enzyme that utilizes flavin mononucleotide (FMN) as a cofactor, the precise details of its reaction mechanism are still under investigation. wikipedia.org

Key areas of future mechanistic investigation include:

Electron Transfer Pathways: A central question is whether IYD operates through a single two-electron transfer or sequential one-electron transfer steps. wikipedia.org Recent evidence leans towards a one-electron transfer mechanism, with a proposed flavin semiquinone intermediate stabilized by hydrogen bonding. researchgate.net Advanced spectroscopic and kinetic studies are needed to definitively characterize these transient species and elucidate the electron transfer process.

Role of the Flavin Cofactor: The use of flavin in reductive dehalogenation is unusual. wikipedia.org Research is focusing on how the protein environment and substrate binding influence the redox properties of the FMN cofactor. researchgate.net Studies using FMN analogues, such as 2'-deoxyFMN, have shown that modifications to the flavin structure can significantly alter the enzyme's catalytic efficiency and even induce promiscuous nitroreductase activity. researchgate.netresearchgate.net This suggests that the ribityl chain of FMN plays a crucial role beyond simply anchoring the isoalloxazine ring.

Substrate-Induced Conformational Changes: Crystal structures have revealed that substrate binding induces a conformational change, forming an active-site lid that shields the substrate-FMN complex from the solvent. maayanlab.cloudrcsb.org Future studies employing techniques like microsecond-scale molecular dynamics simulations and quantum chemical calculations will provide a more dynamic picture of these conformational events and their role in catalysis. chemrxiv.org These computational approaches can help to understand how the enzyme recognizes and orients the substrate for efficient dehalogenation. chemrxiv.org

Rate-Limiting Steps: Understanding the factors that limit the rate of turnover is crucial for engineering more efficient enzymes. Recent studies suggest that the electronic nature of the substrate, rather than proton or electron transfer, dominates the rate of reductive dehalogenation. figshare.com Specifically, the stabilization of an electrophilic, nonaromatic intermediate appears to be the rate-determining step. figshare.com Future research will likely focus on engineering the active site to better stabilize this intermediate for a broader range of substrates. figshare.com

Development of Novel Analytical Techniques for Iodotyrosine Detection

Accurate and sensitive detection of iodotyrosines is critical for both research and clinical diagnostics. While traditional methods exist, there is a continuous drive to develop more advanced and accessible analytical techniques.

Current and emerging methods for iodotyrosine detection are summarized in the table below:

| Analytical Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their physicochemical properties, often coupled with UV or mass spectrometry detection. researchgate.net | Well-established, versatile, and can be coupled with various detectors for high sensitivity and specificity. | Can be time-consuming and may require extensive sample preparation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing high sensitivity and specificity. researchgate.netnih.gov | Highly sensitive and specific, capable of identifying and quantifying multiple analytes in complex mixtures. | Requires specialized equipment and expertise. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. researchgate.net | High resolution and sensitivity for volatile and derivatized analytes. | Requires derivatization for non-volatile compounds like iodotyrosines. |

| Radioimmunoassays (RIA) | Utilizes radioactive isotopes to quantify substances. researchgate.net | Highly sensitive. | Involves handling of radioactive materials, which has safety and disposal concerns. |

| Nonradioactive Iodine-Release Assays | Colorimetric methods, such as the Sandell-Kolthoff reaction, to quantify the iodide released by IYD activity. oup.commdpi.com | Avoids the use of radioactivity, making it safer and more accessible. | Can be susceptible to interference from other substances in the sample. fu-berlin.de |

Future research in this area will likely focus on:

Improving Throughput and Automation: Developing high-throughput screening (HTS) assays will be crucial for testing large libraries of potential IYD inhibitors or for large-scale clinical studies. mdpi.com

Enhancing Sensitivity and Specificity: Continued advancements in mass spectrometry and other detection technologies will enable the detection of even lower concentrations of iodotyrosines and their metabolites in complex biological matrices.

Miniaturization and Point-of-Care Testing: The development of microfluidic devices and biosensors could lead to rapid, point-of-care tests for iodotyrosine levels, which would be particularly valuable in diagnosing and monitoring thyroid disorders.

Engineering of IYD for Biotechnological Applications

The unique ability of IYD to catalyze reductive dehalogenation under aerobic conditions makes it an attractive candidate for various biotechnological applications, particularly in bioremediation. figshare.comresearchgate.net However, the enzyme's natural substrate specificity is narrow, primarily limited to iodo-, bromo-, and chlorotyrosines. researchgate.netresearchgate.net

Future engineering efforts will likely focus on:

Expanding Substrate Specificity: Using techniques like computational design and directed evolution, researchers aim to engineer IYD variants that can dehalogenate a broader range of environmental pollutants, such as halogenated phenols. figshare.comnsf.gov Understanding the structural basis for substrate recognition and the catalytic mechanism is a prerequisite for these engineering efforts. researchgate.netnsf.gov

Improving Enzyme Stability and Expression: For practical applications, the enzyme needs to be robust and produced in large quantities. Research has focused on creating soluble and stable forms of the enzyme by removing its N-terminal transmembrane domain and expressing it in heterologous systems like E. coli. nih.gov Further engineering could focus on improving the thermal and operational stability of the enzyme.

Creating Novel Catalytic Functions: As demonstrated by the induction of nitroreductase activity in FMN-modified IYD, there is potential to engineer the enzyme to perform novel chemical transformations beyond dehalogenation. researchgate.netresearchgate.net

Elucidating Broader Biological Roles of Iodotyrosines and IYD in Diverse Tissues

While the role of IYD in the thyroid is well-characterized, its expression in other tissues like the liver and kidneys suggests broader physiological functions that are not yet fully understood. wikipedia.orgresearchgate.net

Emerging areas of research include:

Role in Development: The developmental role of iodine recycling is an area that has yet to be thoroughly investigated. researchgate.net Studies on the expression and regulation of IYD during different developmental stages could reveal novel functions.

IYD as a Cell-Surface Receptor: Recent findings suggest that IYD may have functions beyond its enzymatic activity. For instance, it has been proposed to act as a cell-surface receptor on hematopoietic stem cells, influencing cell differentiation. maayanlab.cloud Additionally, antibodies targeting IYD have been shown to induce the differentiation of stem cells into brown adipocyte-like cells, suggesting a role in regulating metabolism and thermogenesis. nih.gov Further research is needed to validate these findings and elucidate the underlying signaling pathways.

Iodotyrosines in Disease: Elevated levels of iodotyrosines have been observed in conditions other than primary hypothyroidism, such as in chronic renal disease and during inflammation and infection. oup.com Understanding the mechanisms leading to these elevations and their pathological consequences is an important area for future research.

Integration with "Omics" Approaches for Comprehensive Analysis of Iodinated Proteins

The integration of "omics" technologies, such as proteomics and transcriptomics, offers a powerful approach to gain a comprehensive understanding of the role of iodination in cellular processes.

Future research in this area will involve:

Iodination Proteomics: Developing and applying methods to identify and quantify iodinated proteins on a global scale. creative-proteomics.commtoz-biolabs.com This can provide insights into the full spectrum of proteins that undergo this post-translational modification and how their function is altered. Mass spectrometry-based approaches are key to this endeavor. creative-proteomics.com

Integrated Transcriptomic and Proteomic Analysis: Combining transcriptomic and proteomic data can reveal how changes in gene expression, such as those induced by iodine-125, correlate with changes at the protein level. nih.govspandidos-publications.com This integrated approach can help to uncover the molecular mechanisms underlying the biological effects of iodine and iodinated compounds. nih.govspandidos-publications.com

Metabolomics of Iodine Metabolism: Applying metabolomics to analyze the full range of iodine-containing metabolites in biological systems can provide a more complete picture of iodine metabolism and its dysregulation in disease.

Systems Biology Approaches: Integrating "omics" data into systems biology models can help to understand the complex interplay between different components of the thyroid hormone system and how it is affected by genetic and environmental factors.

Q & A

Basic Research Question

- UV/Vis Spectroscopy : this compound exhibits a distinct absorption peak near 290 nm due to the iodine substituent’s electron-withdrawing effect, which shifts the tyrosine chromophore .

- Infrared Spectroscopy : The C-I stretching vibration (~500 cm⁻¹) in FTIR provides a diagnostic marker absent in non-iodinated analogs.

- NMR Chemical Shifts : The ortho-iodo substitution deshields adjacent protons, resulting in characteristic downfield shifts in ¹H NMR (e.g., H-6 aromatic proton at δ ~7.3 ppm) .

What computational frameworks (e.g., DFT/MM) are effective in modeling the formation mechanism of this compound, and how do they address solvent effects?

Advanced Research Question

Hybrid density functional theory/molecular mechanics (DFT/MM) simulations are critical for studying iodination pathways. Key steps include:

- Reactive Species Modeling : Simulate the generation of I⁺ from aqueous iodine (I₂) or KI under acidic conditions .

- Transition State Analysis : Identify energy barriers for electrophilic substitution using functionals like B3LYP with a 6-311++G(d,p) basis set.

- Solvent Effects : Incorporate explicit water molecules or continuum solvation models (e.g., PCM) to account for polarity and hydrogen bonding .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

How does this compound influence cellular redox homeostasis, and what experimental models validate its antioxidant role?

Advanced Research Question

this compound may mitigate oxidative stress by scavenging hydrogen peroxide (HOOH) via iodine-mediated electron transfer. Experimental approaches include:

- In Vitro Assays : Measure HOOH degradation rates using fluorometric probes (e.g., Amplex Red) in cell lysates treated with this compound .

- Cell Culture Models : Monitor mitochondrial membrane integrity (via JC-1 staining) in HOOH-exposed cells supplemented with this compound.

- DFT/MM Insights : Simulate iodine’s interaction with lipid membranes to explain prevention of HOOH-induced swelling .

How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Question

Contradictions often arise from variability in experimental conditions or analytical methods. Mitigation strategies:

- Meta-Analysis : Systematically compare studies for differences in iodine concentration, pH, or cellular models .

- Control Experiments : Replicate key studies with standardized protocols (e.g., fixed KI concentrations and reaction times) .

- Data Transparency : Share raw spectra, chromatograms, and computational input files as supplementary materials to enable independent validation .

What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Q. Methodological Guidance

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values for cytotoxicity.

- Error Analysis : Report confidence intervals for kinetic parameters (e.g., ±SEM from triplicate experiments) .

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle synergistic effects of iodine and tyrosine derivatives .

How can researchers ensure reproducibility in this compound synthesis and characterization?

Q. Methodological Guidance

- Protocol Standardization : Document reaction stoichiometry, temperature, and purification steps (e.g., recrystallization solvents) .

- Instrument Calibration : Regularly validate HPLC columns and NMR spectrometers using certified reference materials .

- Open Data : Deposit synthetic procedures and spectral data in public repositories (e.g., PubChem or Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.